

The Discovery and Synthesis of Pentylcyclohexyl Acetate: A Technical Review

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Compound of Interest

Compound Name: Pentylcyclohexyl acetate

Cat. No.: B15347341

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Introduction

Pentylcyclohexyl acetate, systematically known as 2-tert-pentylcyclohexyl acetate and commercially recognized by trade names such as Coniferan, is a synthetic fragrance ingredient valued for its distinctive balsamic, woody, and sweet aroma with fruity undertones. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of **pentylcyclohexyl acetate**, tailored for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Physicochemical Properties

Pentylcyclohexyl acetate is a colorless liquid with the chemical formula $C_{13}H_{24}O_2$ and a molecular weight of 212.33 g/mol .^[1] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	67874-72-0	[1]
Molecular Formula	C13H24O2	[1]
Molecular Weight	212.33 g/mol	[1]
Refractive Index	1.45500 - 1.45900 @ 20°C	[1]
Specific Gravity	0.94000 - 0.94800 @ 20°C	[1]
Flash Point	> 94 °C (> 201 °F)	[1]
Boiling Point	239.60 °C	[1]
Purity (sum of isomers)	97.00 to 100.00%	[1]

Synthesis of Pentylcyclohexyl Acetate

The synthesis of **pentylcyclohexyl acetate** typically involves the esterification of 2-tert-pentylcyclohexanol with an acetylating agent. While specific patented or proprietary methods from fragrance manufacturers like IFF may exist, the general chemical principles follow standard esterification protocols. A plausible and commonly employed laboratory-scale synthesis is the reaction of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst.

General Experimental Protocol: Esterification of 2-tert-pentylcyclohexanol

The following represents a generalized experimental protocol for the synthesis of **pentylcyclohexyl acetate** via esterification, based on common laboratory practices for similar compounds.

Materials:

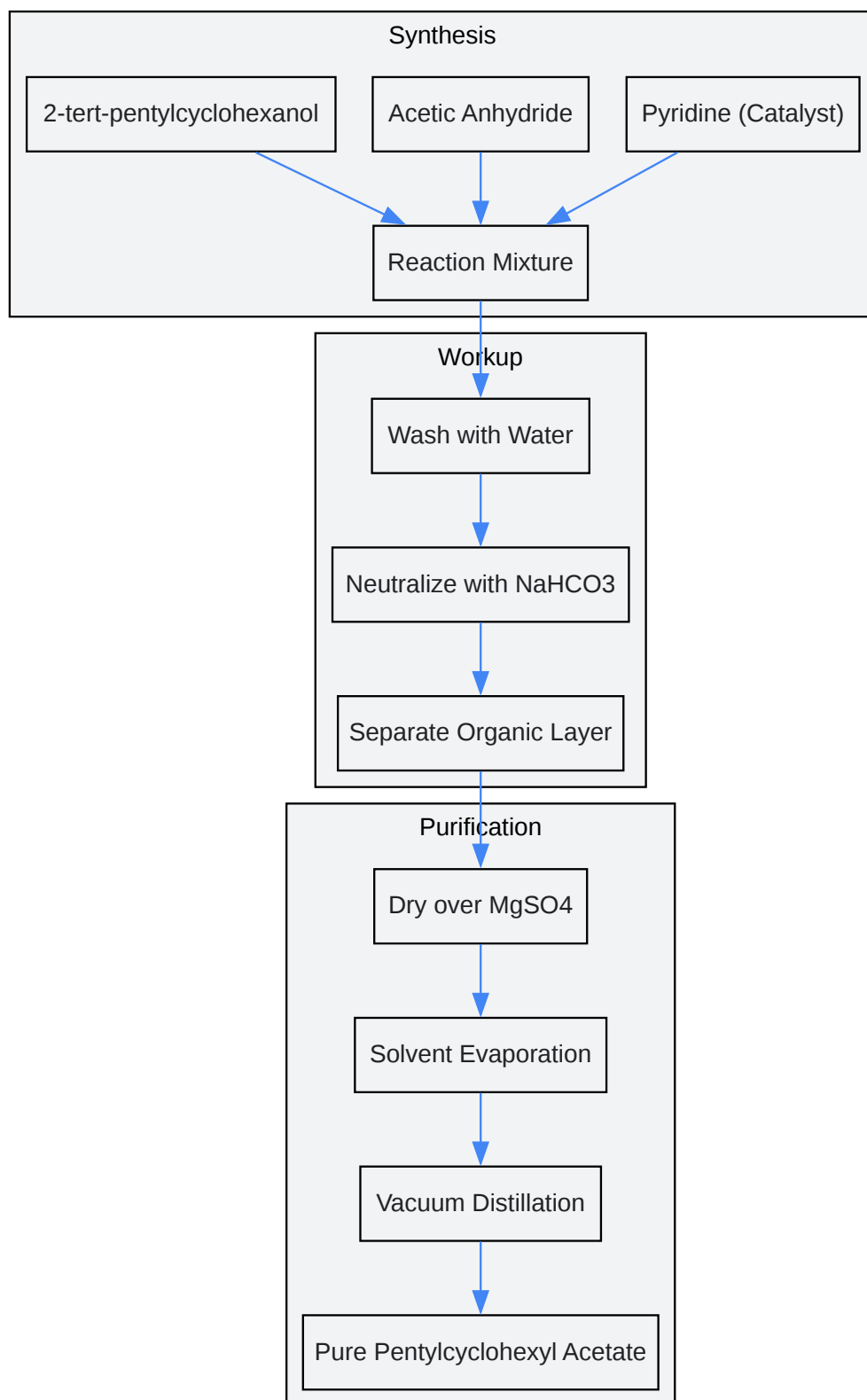
- 2-tert-pentylcyclohexanol
- Acetic anhydride

- Pyridine (or another suitable base/catalyst)
- Diethyl ether (or other suitable solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-pentylcyclohexanol in a suitable solvent such as diethyl ether.
- **Addition of Reagents:** Slowly add acetic anhydride to the solution, followed by the dropwise addition of pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid and remove water-soluble byproducts.
- **Isolation and Purification:** The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure **pentylcyclohexyl acetate**.

Logical Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **pentylcyclohexyl acetate**.

Spectroscopic Characterization

Detailed spectroscopic data for **pentylcyclohexyl acetate** is not readily available in public databases. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected Spectroscopic Data:

Spectroscopic Technique	Expected Key Features
^1H NMR	Signals corresponding to the protons of the pentyl group, the cyclohexyl ring, and the acetyl methyl group. The proton on the carbon bearing the acetate group would appear as a multiplet.
^{13}C NMR	Resonances for the carbonyl carbon of the ester, the carbon attached to the oxygen, and the various carbons of the pentyl and cyclohexyl groups.
IR Spectroscopy	A strong characteristic C=O stretching vibration for the ester group around 1735 cm^{-1} , and C-O stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (212.33 g/mol) and characteristic fragmentation patterns for an acetate ester.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that **pentylcyclohexyl acetate** is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary application is in the fragrance industry, where its value lies in its olfactory properties rather than any therapeutic effect. Therefore, diagrams of signaling pathways are not applicable to the current body of knowledge on this compound.

Conclusion

Pentylcyclohexyl acetate is a well-established synthetic fragrance ingredient with a desirable woody and balsamic scent profile. While its discovery is likely rooted in the research and development laboratories of fragrance companies, detailed historical accounts are not publicly documented. Its synthesis follows standard esterification procedures, primarily the reaction of 2-tert-pentylcyclohexanol with an acetylating agent. Although specific quantitative data on reaction yields and comprehensive spectroscopic analyses are not widely published, the general synthetic route and expected analytical characteristics are well-understood within the principles of organic chemistry. Further research into the optimization of its synthesis and a more detailed characterization of its properties could be of interest to the fragrance and chemical industries.

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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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